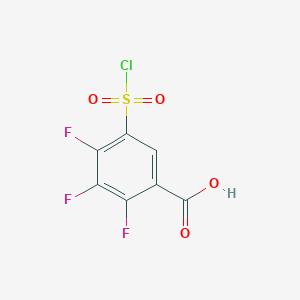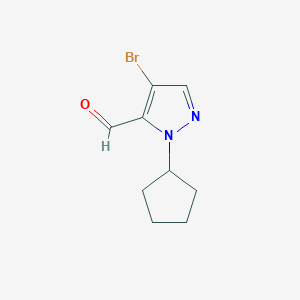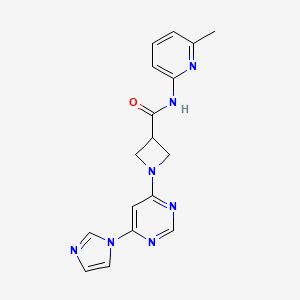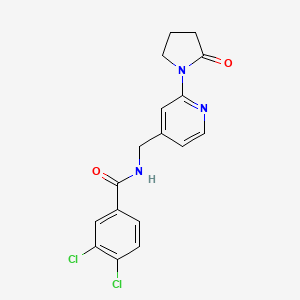
5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid is a specialized chemical compound characterized by its trifluorobenzene ring structure and a chlorosulfonyl functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid typically involves the chlorosulfonylation of 2,3,4-trifluorobenzoic acid. This process requires the use of chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is often employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the chlorosulfonyl group to other functional groups.
Substitution: Substitution reactions can introduce different substituents at the chlorosulfonyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and sulfonic acids.
Reduction Products: Reduced derivatives, such as alcohols and amines.
Substitution Products: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorinated structure can enhance the binding affinity and selectivity of biological molecules.
Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic potential. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates.
Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-(Chlorosulfonyl)benzoic Acid: Similar structure but lacks the trifluoromethyl group.
2,3,4-Trifluorobenzoic Acid: Lacks the chlorosulfonyl group.
5-(Chlorosulfonyl)-2,3,4-dichlorobenzoic Acid: Similar but with additional chlorine atoms.
Uniqueness: 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid is unique due to the combination of trifluoromethyl and chlorosulfonyl groups, which impart distinct chemical properties compared to its similar compounds
Eigenschaften
IUPAC Name |
5-chlorosulfonyl-2,3,4-trifluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O4S/c8-16(14,15)3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCIYMJZKNUQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)Cl)F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one](/img/structure/B2805824.png)


![4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2805828.png)
![1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2805829.png)

![Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2805833.png)
![(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2805835.png)

![methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2805839.png)

![Benzyl 2-(1,3-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)acetate](/img/structure/B2805842.png)

![(1-Adamantan-1-YL-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine hydrochloride](/img/structure/B2805844.png)
